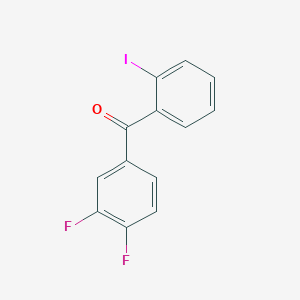

3,4-Difluoro-2'-iodobenzophenone

Vue d'ensemble

Description

3,4-Difluoro-2’-iodobenzophenone: is an organic compound with the molecular formula C13H7F2IO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 3,4-Difluoro-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Difluoro-2’-iodobenzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Applications De Recherche Scientifique

Fluorescent Probes

3,4-Difluoro-2'-iodobenzophenone has been utilized as a fluorescent probe in biological studies. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes. For instance, studies have shown that this compound can be used to track cellular localization and dynamics in cancer cell lines, providing insights into tumor biology and treatment responses .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals. It is often involved in reactions that lead to the formation of more complex structures, including:

- Synthesis of Anticancer Agents : The compound has been used as a precursor in the development of novel anticancer drugs that target specific pathways in cancer cells.

- Development of Anti-inflammatory Drugs : Its derivatives have shown potential in reducing inflammation through specific biochemical pathways.

Case Study 1: Fluorescent Probes in Cancer Research

A study demonstrated the use of this compound as a fluorescent marker to investigate apoptosis in cancer cells. The compound's fluorescence properties allowed for real-time monitoring of cell death pathways, contributing to a better understanding of cancer treatment mechanisms .

Case Study 2: Synthesis of Anticancer Compounds

Research involving the synthesis of derivatives from this compound led to the development of new anticancer agents that exhibited improved efficacy compared to existing treatments. The modifications made to the benzophenone structure enhanced bioavailability and reduced side effects .

Table 1: Comparison of Fluorescent Properties

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

|---|---|---|---|

| This compound | 430 | 498 | Cellular Imaging |

| Fluorescein | 490 | 520 | General Fluorescence |

| Rhodamine B | 540 | 570 | Protein Labeling |

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Key Reagents Used |

|---|---|---|

| Electrophilic Aromatic Substitution | 85 | Iodobenzene, Fluorinating Agents |

| Fluorination Reactions | 75 | Selective Fluorinating Agents |

Mécanisme D'action

The mechanism of action of 3,4-Difluoro-2’-iodobenzophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form new bonds through substitution, oxidation, or reduction processes. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparaison Avec Des Composés Similaires

4,4’-Difluorobenzophenone: Similar in structure but lacks the iodine substituent.

2,4-Difluoroiodobenzene: Contains similar substituents but differs in the core structure.

3,4-Difluorobenzophenone: Lacks the iodine substituent, making it less reactive in certain types of reactions.

Uniqueness: 3,4-Difluoro-2’-iodobenzophenone is unique due to the presence of both fluorine and iodine substituents, which impart distinct chemical properties. The iodine atom makes it highly reactive in substitution reactions, while the fluorine atoms enhance its stability and influence its electronic properties.

Activité Biologique

3,4-Difluoro-2'-iodobenzophenone is a synthetic compound with notable potential in various biological applications. Its unique chemical structure, characterized by the presence of fluorine and iodine substituents, suggests a range of biological activities that warrant detailed exploration. This article compiles findings from diverse studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through non-covalent interactions. These interactions can lead to significant alterations in cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.

- Gene Expression Modulation : It has been observed to affect the expression levels of certain genes, possibly through transcription factor modulation.

- Cellular Metabolism Alteration : The compound can influence metabolic pathways by interacting with key enzymes and cofactors.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.0 | Induction of apoptosis |

| D54 (Glioblastoma) | 7.5 | Cell cycle arrest |

| SET-2 (Leukemia) | 6.0 | Inhibition of PI3K/AKT signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

- In Vivo Efficacy : A study conducted on mice models treated with this compound showed significant tumor size reduction in xenograft models of melanoma. The compound was administered at varying doses, revealing a dose-dependent response in tumor suppression.

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that the introduction of halogens like fluorine and iodine significantly enhances biological activity by stabilizing interactions with target proteins.

Safety Profile and Toxicity

Preliminary toxicity assessments indicate that while this compound exhibits promising therapeutic effects, it also presents potential toxicity at higher concentrations. Safety studies are essential for determining safe dosage ranges for clinical applications.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCMGGIYFXHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260634 | |

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-68-2 | |

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.